Product packaging for Geran-8-YL geran(Cat. No.:CAS No. 9000-32-2)

Geran-8-YL geran

Cat. No.: B1193946
CAS No.: 9000-32-2
M. Wt: 274.5 g/mol
InChI Key: HSOYJGBJQAKCNA-CAIKYXSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Geran-8-YL geran is a biochemical compound of significant interest in structural biology and mechanistic enzymology research. It has been identified as a ligand in crystallographic and cryo-electron microscopy (cryo-EM) studies of key enzymes, providing profound insights into protein function and regulation. In foundational research, this compound has been utilized in the crystallographic analysis of isoprenoid synthases from Pyrobaculum calidifontis , aiding in the functional characterization of enzymes within the polyprenyl transferase subgroup . This work is critical for understanding the biosynthesis of isoprenoids, a vast class of over 55,000 metabolites. More recently, this compound was a key ligand in the cryo-EM structure determination of Human Adenylyl Cyclase 5 (AC5) in complex with Gβγ proteins . This study provided a structural basis for understanding the isoform-specific regulation of AC5, a major membrane-anchored enzyme responsible for producing the secondary messenger cyclic AMP (cAMP). The research revealed that gain-of-function mutations in AC5 associated with familial dyskinesia in humans are located at the interface with Gβγ, highlighting the critical nature of this interaction for motor function and offering new avenues for the development of isoform-specific therapeutics . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34 B1193946 Geran-8-YL geran CAS No. 9000-32-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

9000-32-2

Molecular Formula

C20H34

Molecular Weight

274.5 g/mol

IUPAC Name

(6E,10E,14E)-2,6,10,14-tetramethylhexadeca-2,6,10,14-tetraene

InChI

InChI=1S/C20H34/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,11,14-15H,8-10,12-13,16H2,1-6H3/b18-7+,19-15+,20-14+

InChI Key

HSOYJGBJQAKCNA-CAIKYXSQSA-N

SMILES

CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Other CAS No.

9000-32-2

Synonyms

Gutta Percha
Gutta-Percha
Guttapercha
Thermafil
Ultrafil

Origin of Product

United States

Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry Uhplc Ms/ms :a Robust Method Has Been Established for Quantifying Ggpp and Its Hydrolysis Product, Geranylgeranyl Monophosphate Ggp , in Plant Tissues Like Tomato Fruit.nih.govcsic.es

Methodology: The technique involves sample extraction, followed by separation using UHPLC and detection by tandem mass spectrometry. Quantification is achieved through external calibration. nih.gov

Validation: The method has been validated for specificity, precision, accuracy, and has established limits of detection and quantification. nih.gov A key finding from this research is that sample preparation is critical to prevent the enzymatic and chemical hydrolysis of GGPP into GGP, which could otherwise lead to inaccurate measurements. nih.gov

High Performance Liquid Chromatography Hplc with Fluorescence Detection:a Method Was Developed to Isolate and Quantify Fpp and Ggpp from Mammalian Tissues.nih.gov

Methodology: The process involves homogenization and extraction of FPP and GGPP from tissues, followed by purification using a C18 solid-phase extraction column. nih.gov The purified intermediates are then conjugated with fluorescent dansylated peptides using specific enzymes (Farnesyl protein transferase for FPP and Geranylgeranyl protein transferase I for GGPP). nih.gov The resulting fluorescent products are then separated and quantified by HPLC. nih.gov

Sensitivity: This method is sensitive enough to measure the physiological concentrations of FPP and GGPP in various tissues and to detect changes following treatment with inhibitors of the isoprenoid pathway. nih.gov

High Pressure Liquid Chromatography Hplc :a Sensitive Hplc Technique Was Also Developed to Quantify Dietary Ggpp and Its Levels in Blood Plasma.ahajournals.orgthis Method Was Instrumental in Demonstrating That Dietary Intake of Ggpp Can Influence Its Circulating Levels in Rats.ahajournals.org

The application of these methods has provided precise measurements of biosynthetic intermediates in different organisms. For example, the concentrations of FPP and GGPP have been quantified in several types of mammalian tissue. nih.gov

Tissue FPP Concentration (nmol/g wet tissue) GGPP Concentration (nmol/g wet tissue)
Brain0.355 ± 0.0300.827 ± 0.082
Kidney0.320 ± 0.0190.293 ± 0.035
Liver0.326 ± 0.0640.213 ± 0.029
Heart0.364 ± 0.0150.349 ± 0.023

Data sourced from a study on mammalian tissues. nih.gov

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Approaches for the Geranylgeraniol (B1671449) Scaffold

The total synthesis of geranylgeraniol has been achieved through several convergent strategies, often building the C20 backbone by coupling smaller C5, C10, or C15 fragments. A notable method begins with geranyl acetate (B1210297), a readily available C10 monoterpene. google.comgoogle.com This approach involves the selective oxidation of the terminal (E)-methyl group, followed by reduction and subsequent chemical manipulations to couple two C10 units.

One patented total synthesis route can be summarized as follows: google.com

Selective Oxidation: Geranyl acetate undergoes selective allylic oxidation at the C8 methyl group using a selenium dioxide-tert-butyl hydroperoxide system.

Reduction: The resulting mixture of allylic aldehydes and alcohols is reduced using sodium borohydride (B1222165) to yield a single product, trans-8-hydroxygeranyl acetate.

Halogenation: The C8 hydroxyl group is converted to a bromide using phosphorus tribromide, yielding trans-8-bromogeranyl acetate.

Coupling: A separate C10 unit, geranyl sulfone, is prepared from geraniol (B1671447). In the key coupling step, the carbanion of geranyl sulfone (generated using a strong base like potassium tert-butoxide) acts as a nucleophile, attacking the C8 position of trans-8-bromogeranyl acetate to form a C20 sulfone intermediate (9-sulfone-geranylgeraniol).

Desulfonylation: The final step involves the reductive removal of the sulfonyl group using a dissolving metal reduction (e.g., lithium in methylamine) to furnish the all-trans-geranylgeraniol. google.com

Alternative strategies, such as the Horner-Wadsworth-Emmons (HWE) reaction, have also been employed to construct the polyene chain with high E-diastereoselectivity, coupling polyprenylated ketones with phosphonate (B1237965) reagents. conicet.gov.ar

Table 1: Key Reactions in a Total Synthesis of Geranylgeraniol

Step Reaction Type Reagents Intermediate/Product Reference
1 Allylic Oxidation SeO₂, t-BuOOH 8-Oxogeranyl acetate google.com
2 Reduction NaBH₄ 8-Hydroxygeranyl acetate google.com
3 Bromination PBr₃, Pyridine 8-Bromogeranyl acetate google.com
4 Sulfone Alkylation Geranyl sulfone, K-OtBu 9-Sulfone-geranylgeraniol google.com

Semi-Synthesis from Terpenoid Precursors

Semi-synthetic routes leverage larger, naturally-derived terpenoid precursors to reduce the number of synthetic steps. A common starting material for geranylgeraniol is geraniol (a C10 alcohol) itself, which can be dimerized. One convergent semi-synthesis involves converting geraniol into two different C10 synthons: an electrophile (8-chlorogeraniol) and a nucleophile (8-hydroxygeranylphenylsulfone). researchgate.net The coupling of these two units, followed by the removal of the sulfonyl auxiliary group, yields the C20 geranylgeraniol skeleton. researchgate.net

Another approach utilizes (E,E)-farnesol, a C15 sesquiterpenoid, as the starting material. This C15 alcohol can be extended by a C5 unit using methods like the Sum/Weiler protocol, which involves the alkylation of an acetoacetate (B1235776) dianion. researchgate.net This strategy efficiently adds the final isoprene (B109036) unit to complete the geranylgeraniol structure.

Regio- and Stereoselective Synthesis

A primary challenge in synthesizing geranylgeraniol is controlling the geometry of the four double bonds to achieve the all-trans (all-E) configuration found in the natural product. The synthetic methodologies employed are designed to be highly regio- and stereoselective.

For instance, in the sulfone-based coupling strategies, the pre-existing stereochemistry of the double bonds in the C10 geraniol-derived precursors is maintained throughout the synthesis. researchgate.net The coupling reaction itself—a substitution at an sp³-hybridized carbon—does not affect the geometry of the alkenes. Similarly, palladium-catalyzed coupling reactions have been developed for the regio- and stereoselective synthesis of 1,5-diene systems typical of isoprenoids. researchgate.net The Horner-Wadsworth-Emmons reaction is also well-known for its ability to produce (E)-alkenes with high selectivity, making it a valuable tool in this context. conicet.gov.ar

The stereoselectivity of these reactions is crucial, as different isomers can exhibit different biological properties. The all-trans isomer is the most common and biologically significant form for protein prenylation.

Derivatization Strategies for Analog Development

Derivatization of the geranylgeraniol scaffold is essential for creating chemical tools to study its biological roles, particularly in protein prenylation, and for developing new therapeutic agents. These strategies involve modifying the parent structure to introduce new functionalities or to probe structure-activity relationships.

To investigate the metabolic pathways and protein interactions involving geranylgeraniol, analogs bearing reporter tags or reactive groups are synthesized. A prominent example is the creation of azido-geranylgeranyl alcohol (N₃-GG-OH). nih.gov This analog contains an azide (B81097) group, which is a bioorthogonal handle. Cells can metabolically incorporate this probe into proteins in place of the natural geranylgeranyl group. The azido-tagged proteins can then be selectively derivatized via "click" chemistry with an alkyne-containing reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, for visualization and proteomic analysis. nih.gov Isoprenoid analogs with alkyne functional groups have also been developed for similar purposes. nih.gov These probes are invaluable for identifying new geranylgeranylated proteins and understanding their function in cellular processes like signaling and vesicular transport. nih.govpnas.org

Table 2: Examples of Geranylgeraniol-Based Mechanistic Probes

Probe Name Functional Group Application Detection Method Reference
Azido-geranylgeranyl alcohol Azide (-N₃) Metabolic labeling of proteins Click chemistry with alkyne-tags nih.gov

Functional group interconversions (FGI) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another without altering the carbon skeleton. ias.ac.insolubilityofthings.com In the context of geranylgeraniol, these reactions are used to create a diverse library of analogs from the parent alcohol or its synthetic precursors.

Common FGIs applicable to geranylgeraniol include:

Oxidation: The primary alcohol at C1 can be oxidized to an aldehyde, (2E,6E,10E)-geranylgeranial, or further to a carboxylic acid using standard oxidizing agents. nih.gov

Reduction: The double bonds within the chain can be selectively or fully reduced via catalytic hydrogenation. harvard.edu

Esterification/Etherification: The C1 hydroxyl group is readily converted into a wide variety of esters and ethers to modify the molecule's polarity and steric properties. For example, reaction with 3-nitrophthalic anhydride (B1165640) is used to create a derivative suitable for sensitive detection by LC-MS/MS. nih.govsci-hub.se

Halogenation: The primary alcohol can be converted to a halide (e.g., geranylgeranyl bromide), which serves as an electrophilic precursor for introducing other functionalities via nucleophilic substitution.

These interconversions are crucial for systematically modifying the structure to probe how changes in the headgroup or chain affect biological activity. deanfrancispress.com

Advanced Analytical Methodologies for Research

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the isolation and purification of the target compound from complex mixtures, enabling accurate analysis.

High-Performance Liquid Chromatography stands as a cornerstone technique for the analysis and purification of non-volatile acyclic diterpenoids. The selection between normal-phase and reversed-phase (RP) HPLC is contingent on the specific analytical objective.

RP-HPLC is commonly the method of choice for separating diterpenoids from extracts. For instance, research on the brown algae Bifurcaria bifurcata has successfully employed RP-HPLC for the fractionation of linear diterpenes geomar.de. A typical analytical approach for (6E,10E,14E)-2,6,10,14-tetramethylhexadeca-2,6,10,14-tetraene would likely utilize a C18 stationary phase with a gradient elution of water and a polar organic solvent like methanol (B129727) or acetonitrile. In a study focused on the isolation of novel acyclic diterpenoids from Aphanamixis polystachya, semi-preparative HPLC with a methanol-water mobile phase proved effective for purification, yielding compounds for subsequent structural elucidation jst.go.jp.

Table 1: Representative HPLC Parameters for Acyclic Diterpenoid Analysis

Parameter Setting
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: Water; B: Methanol
Gradient 70% B to 100% B in 30 min
Flow Rate 1.0 mL/min
Detection UV at 210 nm

Gas Chromatography coupled with Mass Spectrometry is a high-resolution technique ideal for the analysis of volatile and thermally stable compounds. For less volatile diterpenoids, a derivatization step, such as silylation, is often required to enhance their amenability to GC analysis. GC-MS is particularly powerful for metabolite profiling, as it provides both chromatographic separation and mass-spectral data for identification.

The utility of GC-MS has been demonstrated in the detailed profiling of diterpene compounds in propolis samples from Greece acs.org. Furthermore, GC-MS analysis of Lawsonia inermis extracts led to the identification of related acyclic diterpene alcohols like phytol (B49457) cabidigitallibrary.orgresearchgate.net. For profiling the metabolites of (6E,10E,14E)-2,6,10,14-tetramethylhexadeca-2,6,10,14-tetraene, a sample extract would be derivatized and then analyzed by GC-MS. The resulting total ion chromatogram would display peaks for the parent compound and its metabolites, which can be identified by their unique mass spectra and retention times.

Table 2: Typical GC-MS Conditions for Diterpenoid Profiling

Parameter Setting
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250°C
Oven Program Start at 70°C, ramp to 280°C
Ionization Electron Impact (EI), 70 eV
Mass Range m/z 40-550

Mass Spectrometry-Based Characterization

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of organic molecules through fragmentation analysis.

Electrospray Ionization tandem mass spectrometry is a highly sensitive and specific method for quantifying compounds, especially those that are polar and non-volatile. While specific ESI-MS/MS studies on (6E,10E,14E)-2,6,10,14-tetramethylhexadeca-2,6,10,14-tetraene are not widely published, its application can be inferred from the analysis of similar diterpenoids. A quantitative method would be developed using Multiple Reaction Monitoring (MRM), which involves the selective detection of a specific precursor-to-product ion transition, ensuring high specificity and accuracy.

High-Resolution Mass Spectrometry provides precise mass measurements, enabling the determination of a compound's elemental composition with high confidence. This is fundamental in the identification of new natural products. Research on acyclic diterpenoids from Aphanamixis polystachya and Bifurcaria bifurcata has utilized High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to establish the molecular formulas of novel compounds jst.go.jpmdpi.com. For (6E,10E,14E)-2,6,10,14-tetramethylhexadeca-2,6,10,14-tetraene (C20H34), HRMS would confirm its elemental composition by providing a highly accurate mass for its molecular ion.

Table 3: Predicted High-Resolution Mass Data for C20H34

Adduct Calculated m/z
[M+H]⁺ 275.2733
[M+Na]⁺ 297.2553

Note: These values are theoretical, based on the compound's molecular formula.

Spectroscopic Techniques for Structural Analysis (excluding basic compound identification)

Beyond basic identification, advanced spectroscopic techniques are crucial for detailed structural analysis. For a flexible, acyclic molecule like (6E,10E,14E)-2,6,10,14-tetramethylhexadeca-2,6,10,14-tetraene, two-dimensional Nuclear Magnetic Resonance (2D-NMR) experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), are essential. These techniques reveal through-space correlations between protons, which is critical for confirming the (E) geometry of the four double bonds. For instance, the stereochemistry of dimeric acyclic diterpenes was elucidated using ROESY correlations and analysis of coupling constants rhhz.net. As the target molecule is achiral, methods for determining absolute stereochemistry, such as Electronic Circular Dichroism (ECD), are not applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed three-dimensional structure and conformation of complex organic molecules such as Geran-8-yl geran. The analysis relies on the magnetic properties of atomic nuclei, providing information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

For molecules with multiple chiral centers and flexible chains, advanced 2D NMR techniques are essential for unambiguous structural assignment. mdpi.com These methods differentiate signals that would otherwise overlap in a standard 1D spectrum.

Detailed Research Findings:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three chemical bonds. For a geranyl group, COSY spectra would reveal correlations between adjacent protons along the carbon chain, helping to trace the backbone of the molecule. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning carbon signals based on their attached, and more easily identifiable, protons. mdpi.com

Rotating Frame Overhauser Effect Spectroscopy (ROESY): This technique, similar to Nuclear Overhauser Effect Spectroscopy (NOESY), identifies protons that are close to each other in space, regardless of their bonding connectivity. ROESY correlations are critical for determining the relative stereochemistry and preferred conformation of the molecule. mdpi.com For example, the spatial proximity between specific protons across a double bond can confirm its E/Z configuration. mdpi.com

High-Resolution Magic Angle Spinning (HR-MAS) NMR: For studying molecules in a semi-solid or solution state, such as when interacting with biological membranes, HR-MAS NMR is employed. researchgate.net This technique can measure the Nuclear Overhauser Effect (NOE) to determine cross-relaxation rates between the analyte and other molecules, providing insights into its conformation upon binding or interaction. researchgate.net

NMR Technique Purpose in Conformational Analysis Information Yielded
COSY Establishes proton-proton bond connectivity.Spin-spin coupling networks, helps trace carbon backbone.
HSQC Correlates directly attached proton-carbon pairs.Direct 1H-13C one-bond correlations for carbon assignment.
HMBC Identifies long-range (2-3 bond) proton-carbon couplings.Connectivity between molecular fragments and across quaternary carbons.
ROESY/NOESY Detects through-space proximity of protons.Relative stereochemistry, E/Z geometry of double bonds, and 3D folding.
HR-MAS NMR Analyzes samples in semi-solid state.Conformational changes upon interaction with other molecules (e.g., lipids).

UV-Visible Spectroscopy for Detection

UV-Visible (UV-Vis) spectroscopy is an analytical technique used for the detection and quantification of compounds containing chromophores. A chromophore is a part of a molecule that absorbs light in the ultraviolet or visible region of the electromagnetic spectrum (200–780 nm). The energy absorbed promotes an electron from a lower energy molecular orbital to a higher energy one. msu.edu

The structure of this compound, (6E,10E,14E)-2,6,10,14-tetramethylhexadeca-2,6,10,14-tetraene, contains multiple carbon-carbon double bonds (C=C). nih.gov These isolated and conjugated double bonds act as chromophores. The absorption of UV radiation by these chromophores results in characteristic π → π* electronic transitions.

Detailed Research Findings: The detection of this compound via UV-Vis spectroscopy involves measuring the absorbance of a sample solution across a range of UV wavelengths to generate an absorption spectrum. This spectrum is a plot of absorbance versus wavelength. The wavelength at which maximum absorbance occurs is denoted as λmax.

While the specific λmax for this compound is not detailed in the provided search context, related compounds containing similar chromophores exhibit characteristic absorption peaks in the UV range. researchgate.net The intensity of the absorption at λmax is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert law. This principle allows for the quantification of the compound. Modern UV-Vis spectrometers can capture an entire spectrum from 220 to 1000 nm in less than a second per sample, making the technique rapid and efficient. bmglabtech.com For complex mixtures, the resulting UV-Vis spectrum acts as a unique "spectralprint," which can be used for non-targeted analysis. mdpi.com

Principle Application to this compound Outcome
Electronic Transitions The conjugated C=C double bonds in the molecule act as chromophores.Absorption of UV radiation promotes π → π* transitions. msu.edu
Beer-Lambert Law The amount of light absorbed at a specific wavelength is proportional to the compound's concentration.Enables quantitative analysis based on absorbance values.
Spectral Analysis A UV-Vis spectrometer measures absorbance across a range of wavelengths.Generates a characteristic absorption spectrum with a maximum peak (λmax) that can be used for identification.
Rapid Scanning Modern spectrometers can acquire a full spectrum in under a second.Allows for high-throughput screening and real-time monitoring. bmglabtech.com

Quantitative Methods for Biosynthetic Intermediates

This compound is structurally related to geranylgeraniol (B1671449) (GGOH), a diterpene alcohol. The biosynthesis of GGOH proceeds via the mevalonate (B85504) pathway, where key intermediates include Farnesyl diphosphate (B83284) (FPP) and Geranylgeranyl diphosphate (GGPP). nih.govasm.org Accurate quantification of these pyrophosphate intermediates is crucial for studying metabolic flux and engineering biosynthetic pathways. However, their analysis is challenging due to low physiological concentrations and instability. researchgate.netnih.gov

Detailed Research Findings: Several advanced and sensitive methods have been developed to quantify these critical biosynthetic intermediates in various biological matrices.

Computational Chemistry and Structural Biology Studies

Density Functional Theory (DFT) Calculations

Electronic Structure and Reactivity Predictions

Computational chemistry plays a significant role in predicting the electronic structure and potential reactivity of Geran-8-YL geran. Its computed properties, such as molecular weight (274.5 g/mol ), XLogP3 (7.9), and topological polar surface area (0 Ų), offer fundamental insights into its physicochemical characteristics. nih.gov These properties are derived from electronic structure calculations.

Beyond basic properties, this compound, described as a "tetraene-like molecule," has been utilized in computational simulations to understand the behavior of its "chain (tail) and the ring-chain connection (head-tail)" in the context of the Staphylococcus aureus Type II NADH Dehydrogenase. unl.pt This indicates the application of computational methods to model its structural dynamics and potential interactions. Furthermore, bioinformatics tools have been employed to predict this compound as a ligand for specific proteins. For instance, in a study characterizing hypothetical proteins from the Monkeypox virus, computational analysis using COACH (a ligand binding site prediction tool) identified this compound as a predicted ligand for the protein Q8V547, suggesting its potential role in protein-ligand interactions. nih.govresearchgate.net

Structural Determination of Protein-Ligand Complexes

The structural determination of protein-ligand complexes involving this compound is crucial for understanding its biological functions, particularly in the context of protein prenylation.

X-ray crystallography has been extensively used to determine the atomic-level structures of various prenylated proteins in complex with this compound. This compound frequently serves as a prenyl group, covalently attached to proteins, which is essential for their membrane localization and function.

Key structures determined by X-ray crystallography include:

PDB IDProtein ComplexResolution (Å)Citation
1DOARho family GTP-binding protein Cdc42 in complex with RhoGDI2.60 rcsb.org
1N4RProtein Geranylgeranyltransferase type-I complexed with a geranylgeranylated KKKSKTKCVIL peptide product2.80 nih.govrcsb.org
1N4QProtein Geranylgeranyltransferase type-I complexed with a GGPP analog and a KKKSKTKCVIL peptide2.80 rcsb.org
5E8FFully modified geranylgeranylated PDE6C peptide in complex with PDE6D2.10 rcsb.orgpdbj.org
4F38Geranylgeranylated RhoA in complex with RhoGDI in its active GPPNHP-bound form2.80 rcsb.org
1LV0Rab effector guanine (B1146940) nucleotide dissociation inhibitor (GDI) in complex with a geranylgeranyl (GG) peptide2.0 pdbj.org
8SL3Ligand this compound bound in a protein complex2.50 ebi.ac.uk

These structures provide detailed insights into the binding pockets, conformational changes, and specific interactions between the geranylgeranyl moiety and its target proteins, elucidating the mechanisms of protein prenylation and regulation. For instance, the structure of Protein Geranylgeranyltransferase type-I (GGTase-I) in complex with this compound has revealed the enzyme's reaction mechanism and identified residues critical for prenyl group specificity. rcsb.orgrcsb.org Similarly, structures involving RhoGDI and PDE6D highlight how this compound facilitates protein-protein interactions and membrane association. rcsb.orgrcsb.orgpdbj.orgrcsb.org

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of large and dynamic enzyme complexes, including those involving this compound. One notable application is the structural determination of human adenylyl cyclase 5 (AC5) in complex with Gβγ. pdbj.org

EMDB IDProtein ComplexMethodResolution (Å)Citation
EMDB-40572Human adenylyl Cyclase 5 in complex with GβγCryo-EM3.2 pdbj.org

In this study, this compound was identified as a ligand within the complex, providing structural context for the regulation of adenylyl cyclase activity by Gβγ. pdbj.org This demonstrates the utility of Cryo-EM in resolving the architecture of complex macromolecular assemblies where this compound plays a structural or regulatory role.

Bioinformatics and Proteomics-Based Prediction

Bioinformatics and proteomics-based approaches are instrumental in predicting the functions, interactions, and structural characteristics of proteins, including their association with small molecules like this compound. A study focusing on the functional characterization of hypothetical proteins from the Monkeypox virus utilized various bioinformatics tools for comprehensive analysis. nih.govresearchgate.net

This research involved:

Function prediction nih.govresearchgate.net

Functional domain prediction nih.govresearchgate.net

Structure prediction and validation nih.govresearchgate.net

Structural analysis nih.govresearchgate.net

Ligand binding site prediction nih.govresearchgate.net

Specifically, the analysis of the predicted structure for Monkeypox virus protein Q8V547, performed using the COACH tool, identified this compound as a predicted ligand. nih.govresearchgate.net This highlights the application of bioinformatics in identifying potential protein-ligand interactions and inferring the biological roles of uncharacterized proteins, suggesting that this compound could be involved in viral processes through such interactions.

Ecological Relevance and Broader Biological Context Non Human

Microbial Production and Metabolic Engineering Applications

The microbial production of geranylgeraniol (B1671449) has garnered significant interest due to its applications in the pharmaceutical, fragrance, and biofuel industries. Metabolic engineering of microorganisms, particularly Saccharomyces cerevisiae, has proven to be a promising strategy for the sustainable and high-yield production of this diterpenoid.

Researchers have successfully engineered S. cerevisiae to overproduce geranylgeraniol by manipulating the mevalonate (B85504) (MVA) pathway, which is responsible for the synthesis of isoprenoid precursors. Key strategies include the overexpression of genes encoding enzymes such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR), farnesyl diphosphate (B83284) synthase (ERG20), and a heterologous geranylgeranyl diphosphate synthase (GGPPS). nih.gov

One study demonstrated that by incorporating a fusion gene of BTS1 (encoding GGPPS) and ERG20, along with overexpression of tHMGR, they could significantly enhance the metabolic flux towards geranylgeraniol. nih.gov Optimization of the fermentation medium and a carbon restriction strategy in a fed-batch fermenter led to a geranylgeraniol titer of 1315.44 mg/L. nih.gov Another approach involved the overexpression of a BTS1-DPP1 fusion gene (DPP1 encodes a phosphatase) and the HMG1 gene, which resulted in a production of 3.31 g/L of geranylgeraniol in a 10-liter jar fermentor. asm.org

More recent efforts have focused on increasing the supply of the precursor isopentenyl pyrophosphate (IPP) by utilizing isoprenol as a substrate, which further boosted geranylgeraniol titers to 5.07 g/L in a 5 L bioreactor. acs.org These advancements showcase the potential of yeast as a robust platform for the industrial production of geranylgeraniol.

**Table 1: Metabolic Engineering Strategies for Geranylgeraniol Production in *Saccharomyces cerevisiae***

Strain Engineering Strategy Key Genes Modified Geranylgeraniol Titer Reference
Combinatorial design of biosynthetic pathway BTS1-ERG20 fusion, GGPPSsa, tHMGR 1315.44 mg/L nih.gov
Overexpression of fusion proteins and MVA pathway enzyme BTS1-DPP1 fusion, HMG1, BTS1-ERG20 fusion 3.31 g/L asm.org
Utilization of isoprenol and enhanced GGPP supply Overexpression of a potent GGPPS, MVA pathway enhancement 5.07 g/L acs.org

Biological Activity in Non-Human Models (mechanistic studies only)

Geranylgeraniol has been investigated for its biological activities in various non-human models, with a focus on its antimicrobial and potential photoactive properties.

The antibacterial activity of geranylgeraniol has been demonstrated against the Gram-positive bacterium Staphylococcus aureus. Mechanistic studies have revealed that geranylgeraniol exerts its inhibitory effect by damaging the bacterial cell membrane. nih.gov This damage leads to the leakage of intracellular components, such as potassium ions (K+). nih.gov The leakage of K+ ions is a key indicator of cell membrane disruption and is considered a primary mechanism of the antibacterial action of geranylgeraniol against S. aureus. nih.gov The inhibitory effect was observed at concentrations as low as 1.25 μg/ml, leading to a significant decrease in viable cell count within a few hours of exposure. nih.govnih.gov

Currently, there is a lack of scientific literature and research specifically detailing the photoactive properties and mechanisms of geranylgeraniol in non-human models.

Anti-neuroinflammatory Mechanisms (non-human, mechanistic)

Neuroinflammation is a key factor in the progression of neurodegenerative diseases. Certain diterpenoids have demonstrated the ability to modulate inflammatory processes within the central nervous system in non-human models. For instance, geranylgeraniol, a natural isoprenoid, has been shown to inhibit lipopolysaccharide-induced inflammation in mouse-derived microglial cells. nih.gov The anti-inflammatory action of geranylgeraniol is mediated through the inhibition of the NF-κB signaling pathway. nih.gov This pathway is crucial in regulating the expression of genes involved in the inflammatory response. nih.gov

In studies using LPS-stimulated BV-2 microglia cells, certain ent-kaurane diterpenoids were found to inhibit the production of nitric oxide (NO) and pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6. nih.gov They also reduced the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. nih.gov The mechanism involves the downregulation of the protein levels of COX-2. nih.gov

Furthermore, the administration of geranylgeraniol has been observed to markedly downregulate the mRNA expression of pro-inflammatory cytokines, including interleukin-1β (Il-1β), interleukin-6 (Il-6), and tumor necrosis factor-α (Tnf-α) in activated microglial cells. nih.gov Mechanistic studies have revealed that geranylgeraniol inhibits the nuclear translocation of the NF-κB p65 subunit, a critical step in the activation of the NF-κB pathway. nih.gov

A study on a mouse model of aging induced by D-galactose demonstrated that geraniol (B1671447), a related monoterpene, can attenuate oxidative stress and neuroinflammation-mediated cognitive impairment. nih.gov The therapeutic effects were associated with the activation of the PI3K/Akt signaling pathway and the upregulation of Nrf2 and HO-1, which are involved in the antioxidant response. nih.gov

The table below summarizes the anti-neuroinflammatory effects of select diterpenoids in non-human models.

Compound/ExtractModel SystemKey Mechanistic FindingsReference
GeranylgeraniolMouse-derived MG6 microglial cellsInhibition of NF-κB signaling; decreased expression of Il-1β, Il-6, and Tnf-α mRNA. nih.gov
ent-Kaurane diterpenoidsLPS-stimulated BV-2 microglia cellsInhibition of NO, TNF-α, IL-1β, IL-6 production; downregulation of COX-2 expression. nih.gov
GeraniolD-galactose-induced mouse aging modelActivation of PI3K/Akt pathway; upregulation of Nrf2 and HO-1. nih.gov

Enzyme Inhibition Studies (in vitro/non-human in vivo)

Diterpenoids have been investigated for their ability to inhibit various enzymes, which underlies many of their therapeutic properties. Geranylgeraniol, isolated from Pterodon pubescens fruit oil, has been shown to possess antiplatelet activity by inhibiting the cyclooxygenase-1 (COX-1) enzyme. nih.gov This inhibition leads to the suppression of prostaglandin E(2) and thromboxane A(2) formation, which are key mediators in the arachidonic acid cascade involved in platelet aggregation. nih.gov

In the context of cancer research, inhibitors of farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I) have been developed. These enzymes are crucial for the post-translational modification of small GTP-binding proteins. A GGTase I inhibitor, GGTI-298, was found to suppress protein geranylgeranylation and block the growth of pulmonary vascular smooth muscle cells. nih.gov

Furthermore, some diterpenoids have been identified as inhibitors of nitric oxide (NO) secretion. researchgate.net For example, specific diterpenoids isolated from Kaempferia koratensis rhizomes demonstrated inhibitory effects on NO production. researchgate.net Molecular docking studies have suggested that these compounds can interact with the catalytic pocket of inducible nitric oxide synthase (iNOS). researchgate.net

The table below presents findings from enzyme inhibition studies involving diterpenoids.

Diterpenoid/Related CompoundTarget EnzymeStudy TypeKey FindingsReference
GeranylgeraniolCyclooxygenase-1 (COX-1)in vitro (human and rabbit platelets)Inhibited arachidonic acid-induced platelet aggregation. nih.gov
GGTI-298 (GGTase I inhibitor)Geranylgeranyltransferase I (GGTase I)in vitro (pulmonary vascular smooth muscle cells)Suppressed protein geranylgeranylation and blocked cell growth. nih.gov
Diterpenoids from Kaempferia koratensisInducible Nitric Oxide Synthase (iNOS)in vitro and molecular dockingInhibited nitric oxide secretion. researchgate.net

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Geran-8-YL geran, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves esterification of geraniol with geranic acid under acid catalysis. Key steps include:

  • Reagent ratios : Optimize molar ratios (e.g., 1:1.2 geraniol:geranic acid) to minimize side reactions.
  • Purification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) followed by recrystallization.
  • Validation : Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water) and compare retention times with standards. NMR (¹H and ¹³C) and mass spectrometry (ESI-MS) are critical for structural confirmation .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Design accelerated stability studies using:

  • Temperature/humidity controls : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via UV-Vis spectroscopy.
  • Light exposure : Use ICH Q1B guidelines for photostability testing.
  • Analytical endpoints : Track oxidation products (e.g., geranial) using GC-MS and quantify hydrolytic degradation via pH monitoring .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from structural analogs?

  • Methodological Answer :

  • FT-IR : Identify ester carbonyl stretches (~1740 cm⁻¹) and absence of hydroxyl peaks.
  • NMR : Key signals include geranyl methylene protons (δ 1.6–2.1 ppm) and ester carbonyl carbons (δ 170–175 ppm).
  • High-resolution MS : Exact mass (e.g., [M+H]⁺ at m/z 307.24) distinguishes it from analogs with similar fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Address discrepancies by:

  • Standardizing assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
  • Batch variability analysis : Compare results across synthetic batches (≥3) to isolate compound purity effects.
  • Meta-analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to aggregate data from peer-reviewed studies, excluding outliers with Grubbs’ test .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in enzymatic systems?

  • Methodological Answer :

  • Kinetic studies : Use Michaelis-Menten models with varying substrate concentrations and fixed enzyme levels.
  • Inhibition assays : Include negative controls (DMSO vehicle) and measure IC₅₀ values via nonlinear regression.
  • Structural docking : Validate hypotheses with molecular dynamics simulations (e.g., AutoDock Vina) and compare binding energies to known inhibitors .

Q. How can researchers optimize the enantiomeric purity of this compound for chiral studies?

  • Methodological Answer :

  • Chiral chromatography : Use Chiralpak IG-U columns with ethanol/hexane eluents.
  • Catalyst screening : Test Sharpless asymmetric esterification catalysts (e.g., Ti(OiPr)₄ with chiral ligands).
  • Circular dichroism (CD) : Validate enantiomeric excess (ee) by comparing Cotton effects to racemic mixtures .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

  • Methodological Answer :

  • Nonlinear regression : Fit sigmoidal curves (e.g., log(inhibitor) vs. response) using GraphPad Prism.
  • Error propagation : Report 95% confidence intervals for EC₅₀/IC₅₀ values.
  • Reproducibility : Include triplicate measurements and use coefficient of variation (CV <15%) to assess precision .

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer : Follow Beilstein Journal guidelines:

  • Detailed protocols : Specify reaction times, temperatures, and equipment (e.g., reflux condenser, inert atmosphere).
  • Supplementary data : Provide raw NMR/HRMS spectra in SI files.
  • Batch records : Log deviations (e.g., humidity >60%) and corrective actions .

Tables for Critical Parameters

Parameter Optimal Range Analytical Method Reference
Reaction Temperature60–70°CThermocouple monitoring
HPLC Retention Time12.3 ± 0.2 minC18 column, 1.0 mL/min
NMR δ (Ester Carbonyl)170–175 ppm500 MHz, CDCl₃
IC₅₀ (Enzyme Inhibition)45 ± 5 μMNonlinear regression

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.